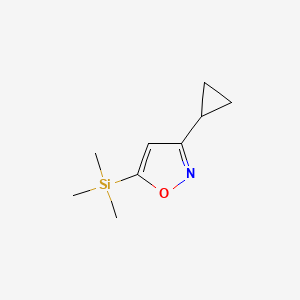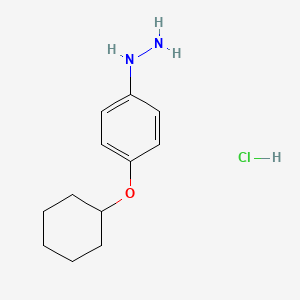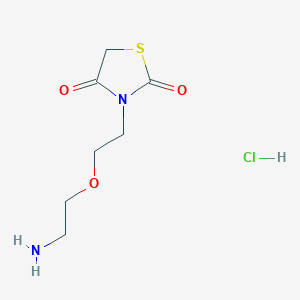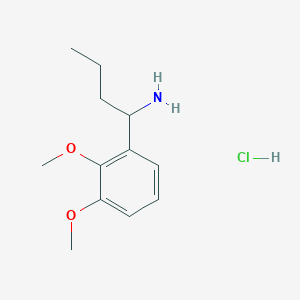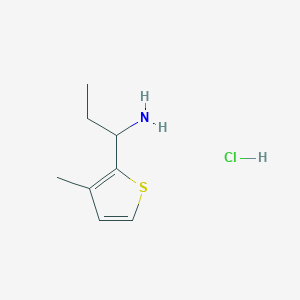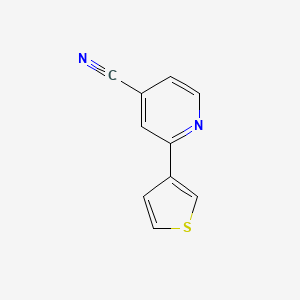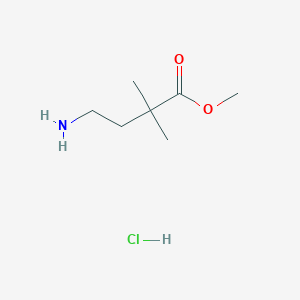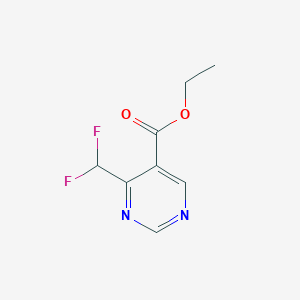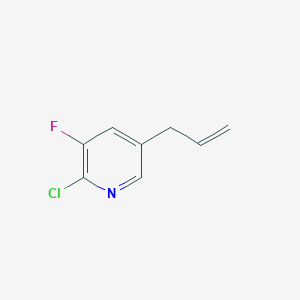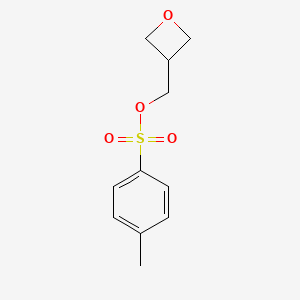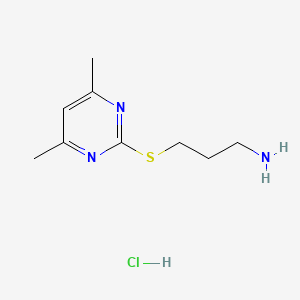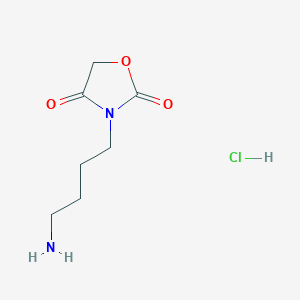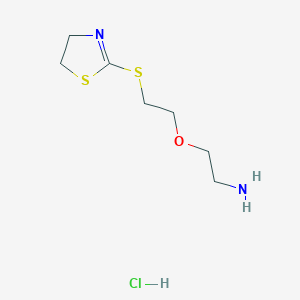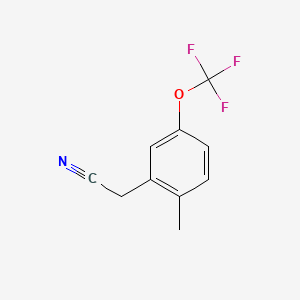
2-Methyl-5-(trifluoromethoxy)phenylacetonitrile
説明
“2-Methyl-5-(trifluoromethoxy)phenylacetonitrile” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The InChI code for “2-Methyl-5-(trifluoromethoxy)phenylacetonitrile” is1S/C10H8F3NO2/c1-15-9-3-2-8 (16-10 (11,12)13)6-7 (9)4-5-14/h2-3,6H,4H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-5-(trifluoromethoxy)phenylacetonitrile” is 231.17 . It should be stored in a well-ventilated place and the container should be kept tightly closed .科学的研究の応用
Catalyst Development for Pharmaceutical Intermediates
A study by Molleti and Yadav (2017) explored the use of potassium-modified La-Mg mixed oxide as a catalyst for the mono-methylation of phenylacetonitrile, an essential step in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen, Ibuprofen, and Naproxen. This research demonstrates the potential for optimizing pharmaceutical synthesis processes, highlighting the importance of specific nitrile compounds as intermediates in drug development (Molleti & Yadav, 2017).
Advances in Organic Synthesis Techniques
Feng and Ngai (2016) reported a user-friendly protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, which are crucial for developing new pharmaceuticals, agrochemicals, and functional materials. Their method addresses the challenges associated with the synthesis of trifluoromethoxylated aromatic compounds, offering a straightforward approach to obtaining these valuable compounds (Feng & Ngai, 2016).
Novel Reagents for Trifluoromethoxylation
Guo et al. (2017) introduced a silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes using trifluoromethyl aryl sulfonate as a new trifluoromethoxylation reagent. This method exemplifies the development of innovative reagents for introducing trifluoromethoxy groups into organic molecules, enhancing their pharmacological properties due to the electron-withdrawing nature and high lipophilicity of the trifluoromethoxy group (Guo et al., 2017).
Understanding Reaction Mechanisms
Stazi et al. (2010) reported the unexpected reactivity of a similar compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to a trimeric impurity. Their work contributes to understanding the reactivity and potential side reactions of trifluoromethylated nitriles, essential for optimizing synthetic pathways and avoiding undesirable byproducts (Stazi et al., 2010).
Safety And Hazards
This chemical is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-[2-methyl-5-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-7-2-3-9(15-10(11,12)13)6-8(7)4-5-14/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSENNMKYJGBGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethoxy)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)
